Erlotinib-d6 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, holds particular importance in pharmaceutical sciences. musechem.com This seemingly subtle change in mass can have a profound impact on a molecule's properties, a phenomenon known as the kinetic isotope effect. musechem.comassumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. assumption.edu
This altered metabolic rate offers several advantages in drug development. clearsynthdeutero.com By strategically placing deuterium at sites of metabolic attack, researchers can enhance a drug's metabolic stability, leading to an increased half-life and potentially improved bioavailability. musechem.comclearsynthdeutero.comclearsynth.com This can translate to more consistent therapeutic effects. clearsynth.com Deuterium labeling also aids in reducing the formation of toxic metabolites, thereby improving the safety profile of a drug. clearsynthdeutero.comclearsynth.com
Beyond altering pharmacokinetics, deuterium-labeled compounds are indispensable tools in various research applications. They are widely used as internal standards for quantitative analysis by mass spectrometry due to their similar chemical behavior and distinct mass. musechem.com This allows for precise measurement of the non-labeled drug in complex biological samples. musechem.com Deuterium exchange mass spectrometry is another powerful technique that provides insights into protein-protein interactions and enzyme kinetics. clearsynth.com
Overview of Erlotinib (B232) and its Academic Relevance in Targeted Therapy Research
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchfeatures.comnih.gov EGFR is a protein that plays a crucial role in cell growth and proliferation, and its overactivity is implicated in the development of various cancers. researchfeatures.com By blocking the tyrosine kinase activity of EGFR, erlotinib disrupts the downstream signaling pathways that promote cancer cell growth and survival. researchfeatures.com Specifically, it inhibits EGFR-associated kinase activity with a very high potency. chemicalbook.com
The academic and clinical relevance of erlotinib lies in its role as a targeted therapy, particularly for non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. researchfeatures.comersnet.orgdovepress.com Research has shown that patients with activating mutations in the EGFR gene respond significantly better to erlotinib compared to traditional chemotherapy. dovepress.com This has made EGFR mutation status a critical biomarker for personalizing cancer treatment. dovepress.com Numerous academic and clinical trials have investigated the efficacy of erlotinib, both as a single agent and in combination with other therapies, in various cancer types and patient populations. ersnet.orgdovepress.comoncotarget.com These studies have been instrumental in defining the role of targeted therapies in oncology and have spurred further research into other targeted agents and resistance mechanisms. ersnet.org
Rationale for Research on Erlotinib-d6 Hydrochloride
This compound is a deuterated form of erlotinib hydrochloride, where six hydrogen atoms on the two methoxyethoxy side chains have been replaced with deuterium. chemicalbook.comcaymanchem.com This specific labeling makes it a valuable tool in biomedical and pharmaceutical research for several key reasons.
The primary application of this compound is as an internal standard for the quantification of erlotinib in biological samples using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comvulcanchem.com Because its chemical and physical properties are nearly identical to the unlabeled drug, it co-elutes and ionizes similarly during analysis. vulcanchem.com However, its increased mass allows it to be distinguished from the parent drug, enabling accurate and precise quantification of erlotinib levels in pharmacokinetic studies. vulcanchem.comsemanticscholar.org
Furthermore, the deuterium labeling in this compound can increase its metabolic stability compared to the non-deuterated form. vulcanchem.com This enhanced stability is beneficial when used as an internal standard, ensuring its concentration remains constant throughout the analytical process. vulcanchem.com Research on deuterated analogs of erlotinib also explores potential improvements in its therapeutic properties, such as altered metabolic profiles that could lead to different efficacy or safety outcomes. vulcanchem.com
| Property | Value |
| Chemical Name | N-(3-ethynylphenyl)-6,7-bis[2-(methoxy-d3)ethoxy]-4-quinazolinamine, monohydrochloride caymanchem.com |
| CAS Number | 1189953-78-3 caymanchem.comtargetmol.com |
| Molecular Formula | C22H18D6ClN3O4 pharmaffiliates.com |
| Molecular Weight | 435.93 targetmol.compharmaffiliates.com |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) caymanchem.com |
| Form | Solid chemicalbook.com |
| Color | White to off-white chemicalbook.com |
| Primary Application | Internal standard for quantification of erlotinib chemicalbook.comcaymanchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Erlotinib D6 Hydrochloride
Strategies for Deuterium (B1214612) Incorporation in Erlotinib (B232) Synthesis
The introduction of deuterium into the erlotinib scaffold is a critical aspect of the synthesis of Erlotinib-d6. This process must be efficient and highly selective to ensure the label is placed at the desired molecular positions. The most common location for deuteration in Erlotinib-d6 is on the two methoxyethoxy side chains.
Stereoselective and Regioselective Deuteration Approaches
The synthesis of Erlotinib-d6 primarily relies on regioselective deuteration, ensuring the deuterium atoms are located specifically on the methoxy (B1213986) groups of the two (2-methoxyethoxy) side chains attached to the quinazoline (B50416) core. This is typically achieved not by direct exchange on the final erlotinib molecule but by using a deuterated precursor early in the synthesis. The key is to employ a deuterated building block where the deuterium atoms are already in place, which then becomes part of the final structure.
One common strategy involves the use of deuterated reagents to construct the necessary side chains. simsonpharma.com For instance, a deuterated version of 1-bromo-2-methoxyethane (B44670) (BrCH2CH2OCD3) or a similar alkylating agent can be used. Reacting this deuterated agent with a suitable precursor, such as ethyl 3,4-dihydroxybenzoate, ensures the regioselective installation of the d6-labeled methoxyethoxy groups. vjs.ac.vn
Precursor Design for Deuterium Enrichment
The cornerstone of synthesizing Erlotinib-d6 is the strategic design and synthesis of a deuterium-enriched precursor. symeres.com The most efficient method involves starting with a commercially available or synthesized deuterated building block. The synthesis of the non-deuterated parent drug, Erlotinib, often commences from 3,4-dihydroxybenzoic acid or its ethyl ester. nih.govvjs.ac.vnnih.gov For the d6 variant, the critical adaptation is made during the O-alkylation step.
Instead of using standard 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane, the synthesis employs its deuterated counterpart, where the methoxy group is fully deuterated (i.e., -OCD3). This ensures that the six deuterium atoms are incorporated with high isotopic purity at the intended positions from an early stage. This precursor, ethyl 3,4-bis(2-(methoxy-d3)ethoxy)benzoate, carries the isotopic label through the subsequent reaction sequence.
Multi-Step Synthetic Pathways to Erlotinib-d6 Hydrochloride
Classical Synthetic Routes and Adaptations for Isotopic Labeling
The synthesis of Erlotinib and its deuterated analogs is a well-established multi-step process. A common pathway starts from ethyl 3,4-dihydroxybenzoate. vjs.ac.vnnih.govvjs.ac.vn The adaptation for Erlotinib-d6 involves the following key transformations:
O-Alkylation: The initial precursor, ethyl 3,4-dihydroxybenzoate, is reacted with a deuterated alkylating agent like 1-bromo-2-(methoxy-d3)ethane in the presence of a base such as potassium carbonate (K2CO3) to form the key deuterated intermediate, ethyl 3,4-bis(2-(methoxy-d3)ethoxy)benzoate. vjs.ac.vn
Nitration: The resulting benzoate (B1203000) derivative is nitrated, typically using a mixture of nitric acid and acetic acid, to introduce a nitro group onto the benzene (B151609) ring. vjs.ac.vn
Reduction: The nitro group is then reduced to an amino group. While early methods used high-pressure hydrogen gas, safer and more economical methods now employ a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. nih.govnih.gov This step yields the deuterated aniline (B41778) derivative.
Quinazoline Ring Formation: The aniline derivative is cyclized to form the quinazolinone core. This is often achieved by heating with formamide (B127407) and ammonium formate. vjs.ac.vn
Chlorination: The hydroxyl group on the quinazolinone ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. vjs.ac.vnvjs.ac.vn This creates the reactive intermediate, 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline.
Condensation: The final key step is the coupling of the chlorinated quinazoline with 3-ethynylaniline (B136080). nih.govgoogle.com
Salt Formation: The resulting Erlotinib-d6 free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, yielding the final product with high isotopic purity. vulcanchem.com
The table below summarizes a typical synthetic sequence adapted for Erlotinib-d6.
Table 1: Representative Synthetic Pathway for this compound| Step | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Ethyl 3,4-dihydroxybenzoate | 1-bromo-2-(methoxy-d3)ethane, K2CO3 | Ethyl 3,4-bis(2-(methoxy-d3)ethoxy)benzoate | Deuterium Incorporation |
| 2 | Ethyl 3,4-bis(2-(methoxy-d3)ethoxy)benzoate | HNO3, Acetic Acid | Ethyl 4,5-bis(2-(methoxy-d3)ethoxy)-2-nitrobenzoate | Nitration for subsequent amination |
| 3 | Ethyl 4,5-bis(2-(methoxy-d3)ethoxy)-2-nitrobenzoate | Pd/C, Ammonium Formate | Ethyl 2-amino-4,5-bis(2-(methoxy-d3)ethoxy)benzoate | Reduction to amine |
| 4 | Ethyl 2-amino-4,5-bis(2-(methoxy-d3)ethoxy)benzoate | Formamide, Ammonium Formate | 6,7-bis(2-(methoxy-d3)ethoxy)quinazolin-4(3H)-one | Quinazoline ring formation |
| 5 | 6,7-bis(2-(methoxy-d3)ethoxy)quinazolin-4(3H)-one | POCl3 | 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline | Activation for final coupling |
| 6 | 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline | 3-Ethynylaniline | Erlotinib-d6 (free base) | Formation of final carbon-nitrogen bond |
| 7 | Erlotinib-d6 (free base) | HCl | This compound | Salt formation for stability/solubility |
Innovations in Reaction Conditions and Catalysis for Deuterated Analogues
Recent advancements in synthetic organic chemistry have led to innovations that can be applied to the synthesis of deuterated analogues like Erlotinib-d6. The development of more efficient and selective catalytic systems is a key area of progress. For instance, various transition-metal catalysts, including copper, palladium, and ruthenium, have been explored for the synthesis of the quinazoline scaffold. organic-chemistry.orgmdpi.com Ruthenium-catalyzed dehydrogenative coupling reactions provide an efficient route to quinazolines from 2-aminophenyl ketones and amines. marquette.edu
Furthermore, modifications to classical steps, such as the use of ammonium formate with Pd/C for the reduction of the nitro group, represent a significant improvement by avoiding the hazards of using high-pressure hydrogen gas. nih.govresearchgate.net These innovations, while often developed for non-labeled compounds, are directly applicable to the synthesis of Erlotinib-d6, leading to safer, more economical, and environmentally benign processes.
Chemical Derivatization and Functionalization of this compound
As this compound is primarily synthesized for use as an internal standard, its further chemical derivatization is not a common objective. Its molecular structure is intended to be nearly identical to the parent drug to ensure similar behavior during sample extraction and mass spectrometric analysis.
However, the parent molecule, Erlotinib, possesses several functional groups that are amenable to chemical modification, and these reactions could theoretically be applied to the d6-analog. The terminal alkyne group of the 3-ethynylaniline moiety is a particularly versatile handle for derivatization. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. medchemexpress.commedchemexpress.com This has been demonstrated in the synthesis of Erlotinib-based 1,2,3-triazole derivatives by reacting Erlotinib with various azide (B81097) compounds. nih.govfrontiersin.orgfrontiersin.org Such derivatization is typically explored to develop new therapeutic agents with altered properties rather than for modifying the internal standard.
Additionally, the quinazoline core itself can be a target for derivatization, although this is less common. For analytical purposes, derivatization could be used to attach a tag for a different detection method, but this would defeat the purpose of using Erlotinib-d6 as a mass-matched internal standard for Erlotinib. In one study, the parent Erlotinib molecule was derivatized with a NOTA chelator to allow for radiolabeling with Gallium-68 (68Ga) for use in PET imaging. nih.gov This highlights the potential for functionalization at the aniline nitrogen position, though it serves a purpose far removed from the typical use of the d6-labeled standard.
Exploration of Click Chemistry Applications for Conjugation
The presence of a terminal alkyne group on the 3-ethynylphenyl moiety of Erlotinib-d6 makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.commedchemexpress.eumedchemexpress.com This reaction provides a highly efficient and specific method for covalently linking Erlotinib-d6 to a wide variety of molecules containing an azide group, enabling the rapid synthesis of diverse compound libraries. nih.gov
Researchers have leveraged this capability to generate numerous Erlotinib derivatives with modified properties. By reacting the alkyne of Erlotinib with different azide-containing fragments, new molecules bearing a 1,2,3-triazole ring are formed. nih.govnih.gov These derivatives have been screened for enhanced or novel anti-tumor activities against various cancer cell lines, including those resistant to the parent drug. For instance, a study involving the synthesis of 840 Erlotinib derivatives via modular click-chemistry identified a compound, P19G1, with significant inhibitory activity against the growth and metastasis of A549 lung adenocarcinoma cells. nih.gov Another study demonstrated that certain 1,2,3-triazole derivatives of Erlotinib exhibited potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, with some compounds proving more effective than Erlotinib itself in specific lines. nih.gov
The findings from these studies highlight the power of click chemistry to systematically modify the lead compound and explore structure-activity relationships.
Interactive Table: Anti-proliferative Activity of Erlotinib Derivatives Synthesized via Click Chemistry Users can sort and filter the data by clicking on the table headers.
| Compound | Target Cell Line | IC₅₀ (μM) | Parent Compound IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 3d | KYSE70TR (Resistant) | 7.17 ± 0.73 | >40 | nih.gov |
| 3d | HCC827GR (Resistant) | 2.38 ± 0.35 | >40 | nih.gov |
| e4 | H460 (NSCLC) | <10 | >10 | nih.gov |
| e12 | H460 (NSCLC) | <10 | >10 | nih.gov |
| e4 | PC-9 (NSCLC) | 4.38 | 0.21 | nih.gov |
Development of Modified Analogues for Specific Research Probes
The ability to chemically modify this compound extends to the development of sophisticated research probes designed to investigate complex biological systems. These probes are engineered to retain the core EGFR-binding properties of Erlotinib while incorporating additional functionalities for detection, visualization, or target identification.
A typical chemical proteomics probe consists of three key components: a binding group (in this case, the Erlotinib moiety), a reporter tag (e.g., a fluorophore or biotin), and a linker connecting the two. mq.edu.au By using the click chemistry handle on Erlotinib-d6, researchers can attach various reporter tags to create probes for specific applications.
Chemical Proteomics Probes: An Erlotinib-d6-based probe can be used to identify both on-target and off-target proteins within a cell lysate or even in living cells. After the probe binds to its protein targets, the reporter tag (like biotin) allows for the enrichment and subsequent identification of these proteins by mass spectrometry. mq.edu.au
Imaging Probes: Conjugating Erlotinib-d6 to a fluorescent dye can create an imaging probe to visualize the subcellular localization of EGFR or to track the distribution of the drug within cells and tissues. google.com
Novel Drug Delivery Systems: Advanced analogues have been developed by grafting Erlotinib onto larger molecular scaffolds. In one study, Erlotinib was covalently conjugated to a spatially programmable DNA nanostructure. rsc.org This modification transformed the hydrophobic drug into a hydrophilic formulation, creating a novel drug delivery system with the potential for enhanced tumor targeting and efficacy. rsc.org
These modified analogues serve as powerful tools, moving beyond the therapeutic potential of the parent molecule to enable fundamental research into EGFR biology, drug-target engagement, and the development of next-generation cancer diagnostics and delivery platforms.
Interactive Table: Examples of Modified Erlotinib Analogues for Research Applications Users can sort and filter the data by clicking on the table headers.
| Analogue Type | Modification Principle | Research Application | Reference |
|---|---|---|---|
| Proteomics Probe | Conjugation of a reporter tag (e.g., biotin) via a linker. | Identification of on-target and off-target protein interactions in cells. | mq.edu.au |
| Imaging Probe | Conjugation to a fluorescent dye or imaging agent. | Visualization of drug distribution and target engagement in cells/tissues. | google.com |
| Drug Delivery System | Grafting onto a DNA nanostructure via covalent linkage. | Creation of a hydrophilic formulation for targeted cancer therapy. | rsc.org |
| Resistance-Targeting Analogue | Structural modification to overcome resistance mutations (e.g., T790M). | Screening for activity against drug-resistant cancer models. | probes-drugs.org |
Advanced Analytical Methodologies and Quantitative Applications
Mass Spectrometry-Based Quantification of Erlotinib-d6 Hydrochloride
Mass spectrometry (MS) is the cornerstone for the quantitative analysis of Erlotinib (B232), where this compound serves as a crucial internal standard. Its utility stems from its near-identical chemical and physical properties to the non-deuterated analyte, Erlotinib, while having a distinct mass, which is essential for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Internal Standards
The development of robust LC-MS/MS methods is fundamental for accurately measuring Erlotinib concentrations in biological matrices, such as human plasma. researchgate.netjipbs.com In these methods, this compound is used as an internal standard (IS) to correct for variations during sample preparation and analysis. researchgate.netjipbs.com The process typically involves extracting the analyte and the IS from the plasma sample. Common extraction techniques include liquid-liquid extraction (LLE) and protein precipitation (PPT). researchgate.netdiva-portal.orgsemanticscholar.org
Chromatographic separation is then achieved using a high-performance liquid chromatography system. researchgate.net For instance, a method might use a Waters X Bridge C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer (e.g., at pH 9.2) in a 70:30 v/v ratio. researchgate.netjipbs.com The nearly identical retention times of Erlotinib and Erlotinib-d6 ensure that they experience the same matrix effects and ionization suppression or enhancement, which is a critical aspect of the internal standard's function. researchgate.net The use of a stable labeled internal standard like Erlotinib-d6 is preferred as it co-elutes with the analyte, providing the most accurate correction for potential analytical variability. lgcstandards.com
Optimization of Multiple Reaction Monitoring (MRM) Transitions
For quantification using a tandem mass spectrometer (such as a triple quadrupole), the instrument is operated in the Multiple Reaction Monitoring (MRM) mode. jipbs.com This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition. The precursor ion is the protonated molecule, [M+H]⁺. For Erlotinib-d6, the precursor ion has a mass-to-charge ratio (m/z) of 400.4. researchgate.netjipbs.comjipbs.com This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.
The most common and stable product ion for both Erlotinib and Erlotinib-d6 results from the loss of a side chain, yielding an ion at m/z 278. semanticscholar.org Therefore, the optimized MRM transition for this compound is 400.4 → 278.1 m/z. researchgate.netjipbs.comjipbs.com In contrast, the transition for the non-deuterated Erlotinib is 394.2 → 278.1 m/z. researchgate.netjipbs.comjipbs.com The optimization of MS parameters is crucial for maximizing sensitivity. These parameters include collision energy, ion source temperature, and various voltages within the ion path. researchgate.netjipbs.com
| Parameter | Optimized Value | Reference |
|---|---|---|
| MRM Transition (m/z) | 400.4 → 278.1 | researchgate.netjipbs.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | jipbs.com |
| Ion Source Temperature | 550°C | jipbs.com |
| Ion Spray Voltage | 4000 V | jipbs.com |
| Collision Energy (CE) | 15 V | jipbs.com |
| De-clustering Potential (DP) | 60 V | jipbs.com |
High-Resolution Mass Spectrometry for Isotopic Purity Verification
The accuracy of quantification using a deuterated internal standard is highly dependent on its isotopic purity. rsc.org High-Resolution Mass Spectrometry (HRMS) is a powerful technique for verifying this purity. nih.govresearchgate.net HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of Erlotinib-d6. nih.gov
This method allows for the precise measurement of the relative abundance of the desired d6 form compared to lower deuterated forms (d1-d5) and, most importantly, the non-deuterated (d0) form. rsc.orgnih.gov The presence of a significant amount of the d0 isotopologue in the internal standard would lead to an overestimation of the analyte concentration. The HRMS method is rapid, highly sensitive, and consumes very little sample. nih.govresearchgate.net By analyzing the full scan mass spectrum, the isotopic enrichment can be calculated, ensuring the standard is suitable for quantitative applications. rsc.org
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential not only for separating this compound from complex matrices before MS detection but also for assessing its chemical purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) or Ultraviolet (UV) detector is a standard method for determining the chemical purity of pharmaceutical compounds, including Erlotinib and its deuterated analogues. vjs.ac.vnxisdxjxsu.asiaresearchgate.net A reversed-phase HPLC method can effectively separate the main compound from any process-related impurities or degradation products. xisdxjxsu.asiaresearchgate.net
The method typically employs a C18 column and a mobile phase consisting of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile. xisdxjxsu.asia The components are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. A certificate of analysis for a commercial standard of this compound showed an HPLC purity of 99.19% at a detection wavelength of 250 nm. lgcstandards.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Kromasil C18 (250 x 4.6 mm, 5µm) | xisdxjxsu.asia |
| Mobile Phase A | pH 2.80 Phosphate Buffer | xisdxjxsu.asia |
| Mobile Phase B | Acetonitrile | xisdxjxsu.asia |
| Flow Rate | 1.2 mL/min | xisdxjxsu.asia |
| Detection | UV at 248 nm | xisdxjxsu.asia |
| Column Temperature | 50°C | xisdxjxsu.asia |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. Direct analysis is impractical due to the high molecular weight and polarity of the compound, which would prevent it from vaporizing without decomposition in the GC inlet. The Human Metabolome Database contains a predicted, not experimental, GC-MS spectrum for non-derivatized Erlotinib, which should only be used as a theoretical guide. hmdb.ca
For GC-MS analysis to be feasible, a chemical derivatization step would be required to convert Erlotinib-d6 into a more volatile and thermally stable analogue. However, LC-MS/MS is overwhelmingly the method of choice due to its ability to analyze such compounds directly in their native form, offering high sensitivity and specificity without the need for derivatization. caymanchem.com While GC-MS has been used to identify and quantify other compounds in complex mixtures that may also contain EGFR inhibitors, this is distinct from the direct analysis of Erlotinib itself. mdpi.com
Spectroscopic Characterization and Structural Confirmation
The structural integrity and isotopic purity of this compound are paramount for its use as an internal standard in quantitative bioanalysis. Spectroscopic techniques provide the necessary confirmation of its molecular structure and the successful incorporation of deuterium (B1214612) atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. It provides detailed information about the molecular structure and confirms the position and extent of deuterium labeling. While specific NMR data for this compound is not extensively published in publicly available literature, the principles of NMR analysis would be applied to confirm the substitution of hydrogen atoms with deuterium at specific positions on the molecule. This is crucial for verifying the isotopic enrichment and ensuring that the deuteration has not altered the core chemical structure. The isotopic purity of this compound has been confirmed to be greater than 99.9% by mass spectrometry, which complements NMR data in verifying its suitability as an internal standard. semanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Verification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to further verify the chemical structure of this compound.
IR Spectroscopy: This technique identifies the functional groups present in the molecule. The IR spectrum of this compound is expected to be very similar to that of unlabeled Erlotinib, with characteristic peaks corresponding to its various bonds (e.g., C-N, C=C, C-O). Subtle shifts in the vibrational frequencies of bonds involving the deuterated positions can provide further evidence of successful labeling.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum is characterized by absorption maxima that are indicative of the chromophoric systems within the Erlotinib structure. The position and intensity of these absorption bands are expected to be nearly identical between Erlotinib and its deuterated analog, confirming that the electronic structure of the molecule remains intact.
Analytical Method Validation for Research Applications
For this compound to be reliably used as an internal standard in quantitative research, the analytical methods employing it must undergo rigorous validation. This ensures that the measurements are accurate, precise, and reproducible.
Evaluation of Linearity, Precision, and Accuracy for Quantitative Analysis
A key aspect of method validation is assessing the linearity, precision, and accuracy of the analytical method. In a study developing a method for the quantification of Erlotinib in human plasma using Erlotinib-d6 as an internal standard, a linear dynamic range from 2.00 to 2,000 ng/mL was established. semanticscholar.org The coefficient of determination (r²) for the calibration curve was consistently between 0.9973 and 0.9995, indicating a strong linear relationship between concentration and response. semanticscholar.org The accuracy of the method was demonstrated by the mean back-calculated concentrations of standards, which ranged from 93.0% to 105.3% of the theoretical values. semanticscholar.org
Table 1: Linearity and Accuracy Data for Erlotinib Quantification
| Parameter | Result |
|---|---|
| Linear Dynamic Range | 2.00 - 2,000 ng/mL |
| Coefficient of Determination (r²) | 0.9973 - 0.9995 |
This table summarizes the performance characteristics of an analytical method for Erlotinib using Erlotinib-d6 as an internal standard, as reported in a 2010 study. semanticscholar.org
Precision is evaluated at both intra-day and inter-day levels. For the lower limit of quantitation (LLOQ), eighteen replicate samples were analyzed in three separate batches, demonstrating the method's precision at the low end of the assay range. semanticscholar.org
Assessment of Stability and Robustness in Various Experimental Matrices
The stability of this compound in various biological matrices is crucial for reliable sample analysis. Studies have investigated its stability in human plasma, demonstrating its suitability for bioanalytical applications. semanticscholar.org The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability when used in different laboratories or by different analysts.
The matrix effect, which is the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte and internal standard, was also evaluated. In one study, the matrix effects for Erlotinib and Erlotinib-d6 were found to be 3.9% and 6.3%, respectively, indicating minimal impact from the plasma matrix on the analytical results. semanticscholar.org
Determination of Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
For the analysis of Erlotinib in human plasma, the lower limit of quantitation (LLOQ) was established at 2 ng/mL. semanticscholar.org In a different study analyzing cytostatic drugs in wastewater, the LOD and LOQ for Erlotinib were reported as 0.5 ng/L and 1.6 ng/L in treated wastewater effluent, and also 0.5 ng/L and 1.6 ng/L in hospital and wastewater treatment plant influent, respectively. openaccessrepository.it
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Erlotinib
| Matrix | LOD (ng/L) | LOQ (ng/L) |
|---|---|---|
| Treated Wastewater Effluent | 0.5 | 1.6 |
This table presents the LOD and LOQ values for Erlotinib in different water matrices as reported in a 2017 study. openaccessrepository.it
Metabolic Fate and Biotransformation Studies Utilizing Deuterium Labeling
In Vitro Metabolic Pathway Elucidation Using Erlotinib-d6 Hydrochloride
In vitro systems are fundamental to understanding the metabolic pathways of a drug candidate before advancing to preclinical and clinical studies. These systems, primarily employing liver-derived microsomes and hepatocytes, provide a controlled environment to study the enzymatic processes responsible for drug biotransformation.
Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Studies involving the incubation of Erlotinib (B232) with pooled human liver microsomes have been instrumental in identifying its primary metabolic pathways. researchgate.net In these assays, this compound is added to the incubation mixture, often as an internal standard, but its biotransformation mirrors that of the non-deuterated drug.
The typical experimental setup involves incubating the compound with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to ensure the continuous activity of CYP enzymes. uu.nl Samples are collected at various time points and quenched, typically with an organic solvent like acetonitrile (B52724), to stop the enzymatic reactions. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of the parent drug and its metabolites. nih.gov Similar studies are conducted with cryopreserved human hepatocytes, which offer the advantage of containing both Phase I and Phase II metabolic enzymes, providing a more complete picture of a drug's biotransformation. rktech.hu
The biotransformation of Erlotinib is extensive, with numerous metabolites identified through in vitro and in vivo studies. nih.gov When Erlotinib-d6 is used as the substrate, the resulting metabolites retain the deuterium (B1214612) labels, allowing for their distinction from endogenous compounds and confirmation of their origin. The primary metabolic reactions for Erlotinib are O-demethylation of the two methoxyethoxy side chains, oxidation, and aromatic hydroxylation. nih.govdoi.org
One of the major biotransformation pathways is the O-demethylation of the side chains, leading to the formation of the active metabolite OSI-420 and its isomer OSI-413. uu.nl Other significant pathways include oxidation of the acetylene (B1199291) moiety and hydroxylation of the aromatic ring. doi.org Subsequent Phase II reactions, such as glucuronidation, also occur. A study utilizing human liver microsomes successfully identified 14 different metabolites of Erlotinib, including eleven oxidative metabolites and three glucuronides. Three of these metabolites (M19, M20, M21) had not been previously reported.
Table 1: Major Deuterated Metabolites of this compound Identified in In Vitro Studies
| Metabolite (Deuterated) | Biotransformation Pathway | Key Metabolite of Parent Compound | Reference |
| OSI-420-d6 / OSI-413-d6 | O-demethylation | OSI-420 / M14 / M13 | nih.govdoi.org |
| M11-d6 | O-demethylation followed by oxidation | M11 | nih.govdoi.org |
| M6-d6 | Oxidation of the acetylene moiety | M6 | nih.govdoi.org |
| M16-d6 | Aromatic hydroxylation | M16 | nih.govdoi.org |
| M2-d6 | O-demethylation | M2 | doi.org |
| M3-d6 | Glucuronidation | M3 | doi.org |
| M8/M10-d6 | Glucuronidation | M8/M10 | doi.org |
| M20-d6 | Glucuronidation | M20 | |
| M19-d6 | Hydroxylation and oxidation | M19 |
This table is generated based on known metabolic pathways of Erlotinib; the metabolites listed are the predicted deuterated analogs formed from Erlotinib-d6.
Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. Studies with recombinant human CYP enzymes have shown that Erlotinib is metabolized primarily by CYP3A4 and, to a lesser extent, by CYP1A2 and the extrahepatic isoform CYP1A1. nih.govclinpgx.org CYP3A5 and CYP2D6 also contribute to its metabolism. CYP3A4 is the main enzyme responsible for converting Erlotinib to its primary active metabolite, OSI-420. nih.gov The use of Erlotinib-d6 in such assays allows for kinetic studies (e.g., determining Michaelis-Menten constants, K_m and V_max) for the formation of specific deuterated metabolites by individual CYP isoforms. This provides detailed insights into the efficiency and capacity of each enzyme to metabolize the drug.
Table 2: Cytochrome P450 Isoforms Involved in Erlotinib Metabolism
| CYP Isoform | Role in Metabolism | Location | Reference |
| CYP3A4 | Major contributor; formation of OSI-420 | Liver, Intestine | nih.govclinpgx.org |
| CYP1A2 | Lesser contributor | Liver | clinpgx.org |
| CYP1A1 | Lesser contributor | Extrahepatic (e.g., Lungs) | clinpgx.org |
| CYP3A5 | Contributor | Liver | |
| CYP2D6 | Contributor | Liver | |
| CYP1B1 | Contributor | Extrahepatic (e.g., Tumor tissue) | clinpgx.org |
Preclinical Animal Model Metabolism and Excretion Research
Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole-organism system. Stable isotope-labeled compounds like Erlotinib-d6 are valuable in these studies.
Tracer studies in animal models such as rats and mice are used to map the disposition of a drug and its metabolites throughout the body. While radiolabeled compounds like [14C]erlotinib or [11C]erlotinib have been used for this purpose, stable isotope-labeled compounds like Erlotinib-d6 offer a non-radioactive alternative. nih.govnih.gov Following administration of Erlotinib-d6 to rodents, biological samples (plasma, urine, feces, and tissues) can be collected over time.
Studies using radiolabeled Erlotinib have shown that the drug is eliminated predominantly through metabolism, with over 90% of the dose recovered, primarily in the feces (around 83%), indicating significant biliary excretion. nih.gov Less than 2% of the administered dose is excreted as the unchanged parent drug. nih.gov The metabolites observed in preclinical species like rats and dogs were found to be similar to those identified in humans. nih.gov Erlotinib-d6 can be used in similar mass balance studies, where the deuterated parent and its metabolites are tracked and quantified using LC-MS/MS to determine excretion routes and rates. Animal positron emission tomography (PET) studies with [11C]-erlotinib have been used to visualize drug distribution in mouse xenograft models, showing the highest accumulation in the liver, which aligns with it being the primary site of metabolism. nih.gov
Accurate measurement of a drug and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates is fundamental to pharmacokinetic analysis. LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and specificity. In this context, this compound's most common and critical application is as an internal standard. nih.gov
During sample preparation, a known amount of Erlotinib-d6 is spiked into each biological sample. Because Erlotinib-d6 is chemically identical to Erlotinib, it behaves similarly during the extraction, separation, and ionization processes. However, due to its higher mass, it is detected as a distinct peak in the mass spectrometer. researchgate.net By comparing the peak area of the non-deuterated analyte to the peak area of the deuterated internal standard, precise and accurate quantification of Erlotinib and its non-deuterated metabolites can be achieved, correcting for any sample loss during processing. This approach has been used to quantify Erlotinib and its metabolites in rat tissue sections and in plasma from patients undergoing treatment. nih.govresearchgate.net
Investigation of Isotopic Effects on Metabolic Clearance of this compound
The study of a drug's metabolic fate is crucial for understanding its efficacy and safety profile. One advanced technique used in these studies is deuterium labeling, which involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution can provide valuable insights into metabolic pathways and the effects of isotopic substitution on the drug's clearance from the body. This article focuses on the metabolic fate and biotransformation of Erlotinib, with a specific lens on the theoretical implications of deuterium labeling in the form of this compound.
Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP1A1 and CYP1A2 playing lesser roles. nih.govclinpgx.orgdrugbank.com The main metabolic pathways include O-demethylation of the two methoxyethoxy side chains, oxidation of the acetylene moiety, and aromatic hydroxylation of the phenyl-acetylene group. nih.gov These processes lead to the formation of several metabolites, with the O-desmethyl metabolite, OSI-420, being pharmacologically active. clinpgx.org
The introduction of deuterium at specific molecular positions can significantly alter the rate of metabolism at those sites. This phenomenon is known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
Research on other deuterated drugs has demonstrated the potential for this approach to improve pharmacokinetic profiles. By slowing down metabolism, deuterium substitution can lead to increased drug exposure, potentially allowing for lower or less frequent dosing. However, it can also lead to "metabolic switching," where the metabolic burden shifts to other parts of the molecule that are not deuterated. This could result in the formation of different metabolites, which would require their own toxicological assessment.
To illustrate the potential impact of deuteration on Erlotinib's metabolism, the following hypothetical data table outlines a comparative in vitro metabolic stability study between Erlotinib and a theoretical Erlotinib-d6 (where deuterium atoms are placed on the metabolically active side chains) in human liver microsomes.
Table 1: Hypothetical In Vitro Metabolic Stability of Erlotinib and Erlotinib-d6 in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolite Formation Rate (pmol/min/mg protein) |
| Erlotinib | 30 | 23.1 | 15.4 (OSI-420) |
| Erlotinib-d6 | 60 | 11.5 | 7.7 (OSI-420-d6) |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for Erlotinib-d6 metabolism is not publicly available.
This hypothetical table suggests that the deuterated compound, Erlotinib-d6, would have a longer half-life and lower intrinsic clearance compared to the non-deuterated Erlotinib. This would be a direct consequence of the kinetic isotope effect slowing down the O-demethylation process. Consequently, the rate of formation of the corresponding deuterated metabolite (OSI-420-d6) would also be reduced.
Mechanistic Investigations and Biological Interactions in Preclinical Models
Target Engagement and Kinase Inhibition Assays (In Vitro)
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Studies
Erlotinib-d6 Hydrochloride is the deuterated counterpart to Erlotinib (B232), a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. caymanchem.commedchemexpress.com The inhibitory activity of Erlotinib against EGFR is potent, with a reported half-maximal inhibitory concentration (IC50) of 2 nM for the purified human EGFR. medchemexpress.commedchemexpress.com The mechanism of action involves the reversible binding to the ATP-binding site within the intracellular domain of the EGFR, which in turn blocks the autophosphorylation of the receptor and downstream signaling cascades that promote cell proliferation. guidetopharmacology.orgeuropa.eu
Given that deuteration is a subtle structural modification, it is anticipated that this compound would exhibit a comparable high affinity and selectivity for the EGFR tyrosine kinase. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, is generally not expected to significantly alter the direct binding affinity to the receptor in this context. However, specific head-to-head comparative studies quantifying the inhibitory constants (Ki) and IC50 values for this compound against EGFR are not extensively available in the public domain, as its primary application is as an internal standard.
Table 1: Reported In Vitro Inhibitory Activity of Erlotinib against EGFR
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2 nM | Purified Human EGFR | medchemexpress.commedchemexpress.com |
| Ki | 2.7 nM | EGFR | caymanchem.comcaymanchem.com |
| IC50 (EGFR Autophosphorylation) | 20 nM | Intact Tumor Cells | clinisciences.com |
| IC50 (Recombinant EGFR Kinase Domain) | 1 nM | Recombinant Protein | clinisciences.com |
Assessment of this compound in Enzyme Kinetic Assays
Detailed enzyme kinetic assays specifically characterizing the interaction of this compound with EGFR are not widely reported in peer-reviewed literature. Such assays would be crucial to definitively determine if the deuterium (B1214612) substitution has any measurable impact on the kinetics of enzyme inhibition, such as the association and dissociation rate constants (kon and koff).
Theoretically, the kinetic isotope effect of deuterium substitution is more likely to manifest in reactions involving the cleavage of the C-H/C-D bond. nih.gov As Erlotinib is a reversible inhibitor and its binding to the ATP pocket of EGFR is not known to involve covalent bond formation at the deuterated positions, significant alterations in its direct inhibitory kinetics are not anticipated. However, without empirical data from specific enzyme kinetic studies on this compound, any assumptions about its kinetic profile remain speculative.
Cellular Uptake, Distribution, and Efflux Studies (In Vitro)
Membrane Permeability and Transporter Interaction Analyses
The cellular uptake and efflux of a drug are critical determinants of its intracellular concentration and, consequently, its therapeutic efficacy. Erlotinib, the non-deuterated parent compound, is known to be a substrate for efflux transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov These transporters actively pump the drug out of cells, thereby limiting its intracellular accumulation and contributing to drug resistance.
A study investigating the influence of single nucleotide polymorphisms in the ABCG2 gene on erlotinib efflux utilized Erlotinib-d6 as an internal standard to quantify the intracellular concentrations of erlotinib in K562 cell lines. nih.gov This research demonstrated that variations in the ABCG2 transporter affect the efflux of erlotinib, leading to different intracellular drug levels. nih.gov While this study provides a methodological application for Erlotinib-d6 in assessing transporter function, it does not offer a direct characterization of this compound's own interaction with these transporters. It is, however, reasonable to infer that its susceptibility to these efflux pumps would be very similar to that of erlotinib.
Intracellular Localization Studies using Labeled Compounds
Specific studies detailing the intracellular localization of this compound using its labeled properties are not available in the reviewed scientific literature. Such investigations would typically employ techniques like autoradiography or advanced imaging mass spectrometry with the labeled compound to visualize its distribution within different cellular compartments.
Research on the parent compound, Erlotinib, has shown that its primary site of action is the intracellular tyrosine kinase domain of EGFR, which is located on the inner surface of the cell membrane. guidetopharmacology.org Furthermore, studies have explored the use of nanoparticles to enhance the cellular uptake and retention of erlotinib in malignant cells. researchgate.net While this compound is a labeled compound, its deuterium label is non-radioactive and not typically used for direct imaging studies in the same manner as a radiolabeled isotopologue (e.g., with Carbon-14 or Tritium). Its use in localization is more indirect, serving as a standard for quantifying the unlabeled drug in subcellular fractions after cell lysis and extraction.
Preclinical Pharmacodynamic Endpoints and Receptor Autophosphorylation
A key pharmacodynamic endpoint for an EGFR inhibitor is the suppression of EGFR autophosphorylation. In preclinical models, the administration of Erlotinib has been shown to reduce EGF-induced EGFR autophosphorylation. caymanchem.comcaymanchem.com For instance, in an HN-5 head and neck cancer mouse xenograft model, erlotinib treatment resulted in a significant reduction in EGFR autophosphorylation. caymanchem.comcaymanchem.com
While direct pharmacodynamic studies specifically using this compound as the therapeutic agent are not documented, its utility as an internal standard in pharmacokinetic/pharmacodynamic (PK/PD) studies of other drugs has been reported. For example, in a preclinical evaluation of the novel EGFR inhibitor WSD-0922, Erlotinib-d6 was used as an internal standard to quantify erlotinib concentrations in plasma and brain homogenates of mice with glioblastoma xenografts. oup.com This highlights the role of Erlotinib-d6 in enabling precise PK/PD modeling, which is essential for correlating drug exposure with its pharmacological effect, such as the inhibition of downstream signaling molecules like phosphorylated ERK. mdpi.com
Studies in Cell Lines and Animal Xenograft Models for EGFR Pathway Modulation
In preclinical settings, erlotinib has been extensively shown to modulate the EGFR pathway in various cancer cell lines and animal xenograft models. In EGFR-mutant NSCLC cell lines, such as PC-9 (harboring an exon 19 deletion) and H3255 (with an L858R mutation), erlotinib potently inhibits EGFR phosphorylation. ascopubs.orgaacrjournals.orgfrontiersin.org This direct inhibition of the primary target is a critical first step in its anti-tumor activity.
Animal xenograft models confirm these cellular findings. In mice bearing tumors from HN-5 head and neck cancer cells or various NSCLC lines, administration of erlotinib leads to a significant, dose-dependent reduction in EGFR autophosphorylation within the tumor tissue. caymanchem.comnih.gov this compound is frequently used in these studies as an internal standard to accurately measure the concentration of the active drug (erlotinib) in plasma and tumor homogenates, ensuring that observed pathway modulation correlates with specific drug exposure levels. oup.com
The sensitivity to this EGFR inhibition is highly dependent on the genetic makeup of the cancer cells. Cell lines with activating EGFR mutations are exquisitely sensitive, while those with wild-type EGFR are often less so. plos.org
Analysis of Downstream Signaling Pathway Inhibition
The inhibition of EGFR phosphorylation by erlotinib initiates a cascade of effects on downstream signaling pathways critical for cell growth and survival, most notably the PI3K/Akt and MAPK pathways. nih.govaacrjournals.org Preclinical studies demonstrate that in sensitive cell lines, erlotinib treatment leads to a marked decrease in the phosphorylation of Akt and ERK1/2, key nodes in these respective pathways. nih.govuniscience.co.kr
However, the inhibition of these downstream effectors can be more complex than the inhibition of EGFR itself. Some studies note that higher concentrations of erlotinib are required to fully suppress Akt and MAPK activity compared to the concentration needed for initial EGFR inhibition. nih.gov This suggests that maximal blockade of the EGFR signal is necessary to achieve optimal antitumor effects. nih.gov In erlotinib-resistant cells, a common finding is the sustained activation of these downstream pathways, particularly PI3K/Akt signaling, even when EGFR phosphorylation is successfully blocked. ascopubs.orgaacrjournals.org This uncoupling of downstream signaling from EGFR inhibition is a hallmark of acquired resistance.
Investigation of Drug Resistance Mechanisms in Preclinical Models
Acquired resistance to erlotinib is a major clinical challenge, and preclinical models are essential for understanding its underlying mechanisms. amegroups.orgersnet.org These models allow researchers to probe the genetic and signaling changes that allow cancer cells to survive and proliferate despite EGFR inhibition.
Characterization of Erlotinib-Resistant Cell Lines and Mouse Models
Scientists have developed numerous erlotinib-resistant preclinical models to study this phenomenon. A common method involves the chronic exposure of initially sensitive cancer cell lines, like HCC827 or PC-9, to gradually increasing concentrations of erlotinib. ascopubs.orgnih.gov This selective pressure results in the emergence of resistant clones that can proliferate at high drug concentrations.
Characterization of these resistant lines has revealed several key mechanisms of resistance:
Secondary EGFR Mutations: The most common mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene, which is found in about 50-60% of resistant clinical cases. aacrjournals.orgnih.gov This mutation increases the ATP affinity of the receptor, reducing the binding efficacy of erlotinib.
Bypass Track Activation: Amplification of other receptor tyrosine kinases, such as MET, can provide an alternative signaling route that reactivates the PI3K/Akt pathway, bypassing the need for EGFR signaling. aacrjournals.orgnih.gov
Phenotypic Changes: Some resistant cells undergo an epithelial-mesenchymal transition (EMT), a change in cell state associated with increased motility and drug resistance. oncotarget.com
The table below summarizes findings from studies that have generated and characterized erlotinib-resistant cell lines, showcasing the dramatic shift in drug sensitivity.
| Parental Cell Line | Activating EGFR Mutation | Resistant Derivative | Parental IC₅₀ (μM) | Resistant IC₅₀ (μM) | Fold Resistance | Observed Resistance Mechanism |
|---|---|---|---|---|---|---|
| PC-9 | Exon 19 Deletion | PC-9ER series | 0.02 | >33 | >1650 | Sustained p-Akt, no T790M/MET amp. ascopubs.org |
| H3255 | L858R | R#2 | 0.05 | 9.9 | ~200 | Loss of L858R allele aacrjournals.org |
| H1650 | Exon 19 Deletion | H1650-ER1 | ~2.5 | >20 | >8 | Enrichment of cancer stem-like cells nih.gov |
Role of Deuterium Labeling in Understanding Resistance Pathways
The use of deuterium-labeled compounds like this compound offers a unique strategy for investigating specific resistance mechanisms, particularly those related to drug metabolism. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.govtandfonline.com This difference can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). tandfonline.com
Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and, to a lesser extent, CYP1A2/1A1. drugbank.comnih.gov One potential, albeit less common, mechanism of drug resistance is the accelerated metabolism of the drug by cancer cells or the host, leading to lower effective drug concentrations at the tumor site.
Deuterium labeling can be used as a tool to test this hypothesis in preclinical models:
Probing Metabolic Resistance: If a cell line or animal model is suspected of being resistant due to rapid erlotinib metabolism, comparing the efficacy of standard erlotinib with that of Erlotinib-d6 can be informative. If Erlotinib-d6, being more metabolically robust, shows greater anti-tumor activity or restores sensitivity, it would provide strong evidence that metabolic instability is a key driver of resistance in that model.
Degradation Pathways and Stability Assessment Methodologies
Forced Degradation Studies for Impurity Profiling
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. This information is vital for establishing degradation pathways, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods. sphinxsai.com For Erlotinib (B232) Hydrochloride, studies have been conducted under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. sphinxsai.comijrps.com
Hydrolytic, Oxidative, Photolytic, and Thermal Stress Condition Analysis
Erlotinib Hydrochloride has been subjected to a range of stress conditions to evaluate its stability, including hydrolysis, oxidation, photolysis, and thermal stress. sphinxsai.comijrps.com
Hydrolytic Degradation: The compound shows significant degradation in both acidic and alkaline mediums. ijrps.com In one study, extensive degradation was observed in 5 N HCl (acid hydrolysis) and 5 N NaOH (base hydrolysis). ijrps.com Another study using 0.1 M HCl and 0.1 M NaOH also demonstrated susceptibility to hydrolytic stress. mdpi.com Specifically, more than 30% degradation was noted in basic conditions after 24 hours, while acidic conditions resulted in about 10% degradation. sphinxsai.com Neutral hydrolysis showed a lesser degree of degradation, at around 4%. sphinxsai.com The susceptibility to acid hydrolysis is attributed to the formation of a resonance-stabilized carbocation. researchgate.net
Oxidative Degradation: Erlotinib demonstrates susceptibility to oxidative stress. Studies using hydrogen peroxide (H₂O₂) have confirmed this, with one report noting a 9% loss after 8 hours of exposure to 3% H₂O₂. mdpi.com Another study using 10% H₂O₂ also showed degradation. ijrps.com
Photolytic Degradation: The stability of Erlotinib under photolytic conditions appears to be variable depending on the study conditions. One study reported no degradation under photolytic stress. ijrps.com However, another study observed significant degradation, with a 30% loss after 24 hours of exposure to simulated light conditions as per ICH Q1B guidelines. mdpi.com A different investigation found about 6% degradation when a solution was irradiated under UV light for 24 hours. sphinxsai.com
Thermal Degradation: Erlotinib is generally found to be relatively stable under thermal stress. ijrps.comjoac.info One study conducted at 60°C showed minimal degradation. ijrps.com
The following table summarizes the findings from various forced degradation studies on Erlotinib Hydrochloride.
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 5 N HCl | - | Extensive degradation | ijrps.com |
| Acid Hydrolysis | 0.1 M HCl | 21 days | 2.3% degradation | mdpi.com |
| Acid Hydrolysis | 0.1 N HCl at 60°C | - | ~10% degradation | sphinxsai.com |
| Base Hydrolysis | 5 N NaOH | - | Extensive degradation | ijrps.com |
| Base Hydrolysis | 0.1 M NaOH | 21 days | 1.2% degradation | mdpi.com |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | >30% degradation | sphinxsai.com |
| Neutral Hydrolysis | Water at 60°C | - | ~4% degradation | sphinxsai.com |
| Oxidative Stress | 10% H₂O₂ | - | Minimal degradation | ijrps.com |
| Oxidative Stress | 6% H₂O₂ | - | Degradation observed | mdpi.com |
| Oxidative Stress | 3% H₂O₂ at 60°C | - | Degradation product formed | sphinxsai.com |
| Photolytic Stress | ICH Q1B light conditions | 24 hours | ~30% degradation | mdpi.com |
| Photolytic Stress | UV light at 245 nm & 365 nm | 24 hours | ~6% degradation | sphinxsai.com |
| Thermal Stress | 60°C | - | Minimal degradation | ijrps.com |
Identification of Degradation Products of Erlotinib Hydrochloride
Several studies have focused on identifying the structures of the degradation products (DPs) formed under stress conditions, primarily using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. joac.inforesearchgate.net
Under acidic and peroxide-mediated degradation, four main degradation products have been identified and characterized. joac.info These are:
ERL-DP-1: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (formed in both acid and peroxide conditions). joac.info
ERL-DP-2: 1-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one. joac.info
ERL-DP-3: N-(3-(1-chlorovinyl)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. joac.info
ERL-DP-4: 4-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy)quinazoline 1-oxide (a novel N-oxide derivative). joac.info
Another study identified three novel degradation products under acidic, basic, and photolytic stress conditions:
6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine. researchgate.net
6,7-bis(2-methoxyethoxy)quinazolin-4-amine. researchgate.net
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine. researchgate.net
Analytical Method Development for Stability-Indicating Assays
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. derpharmachemica.com The development of such methods is essential for assessing the stability of drug products.
Chromatographic Techniques for Separation of Impurities and Degradants
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing stability-indicating assays for Erlotinib. ijrps.comderpharmachemica.com These methods are capable of separating the parent drug from its various impurities and degradation products.
Several HPLC methods have been developed. One method utilizes a Waters X-terra RP18 column with a gradient mobile phase of sodium phosphate (B84403) buffer and methanol (B129727). ijrps.com Another employs a Hibar C18 column with an isocratic mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724). sphinxsai.com The choice of column, mobile phase composition, flow rate, and detection wavelength are all critical parameters that are optimized to achieve effective separation. sphinxsai.comijrps.comrasayanjournal.co.in For instance, a method using a Zorbax® C18 column with a gradient of methanol and formate buffer has been reported. mdpi.com UPLC methods, which use smaller particle size columns, offer advantages of higher resolution, increased sensitivity, and faster analysis times. derpharmachemica.com A UPLC method with a C18 column and a mobile phase of potassium dihydrogen orthophosphate buffer has been developed for rapid analysis, with a runtime of just 3 minutes. derpharmachemica.com
The following table provides examples of chromatographic conditions used for the analysis of Erlotinib and its degradants.
| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| HPLC | Waters X-terra RP18 (150x4.6mm, 3.5µm) | Gradient: A) 0.01 M NaH₂PO₄ (pH 4.5) B) Buffer/Methanol (20:80) | 1.0 mL/min | 245 nm | ijrps.com |
| UPLC | C-18 column | Potassium dihydrogen orthophosphate with Triethylamine (pH 2.4) | 0.3 mL/min | 225 nm | derpharmachemica.com |
| HPLC | Zorbax® C18 (75x4.6 mm, 3.5 µm) | Gradient: A) Methanol B) Formate buffer (10 mM, pH 3.5) | 1.0 mL/min | 246 nm | mdpi.com |
| HPLC | Hibar C18 (250x4.6 mm, 5 µm) | Isocratic: 10mM Ammonium formate (pH 4.0) and Acetonitrile (62:38 v/v) | 1.0 mL/min | 290 nm | sphinxsai.com |
Validation of Stability-Indicating Analytical Methods
Once a chromatographic method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. sphinxsai.com Validation involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ijrps.comderpharmachemica.com
Specificity: This is demonstrated by the method's ability to separate the analyte (Erlotinib) from all potential interfering substances, including degradation products, impurities, and excipients. ijrps.comderpharmachemica.com Forced degradation studies are key to proving specificity. ijrps.com
Linearity: The method's linearity is established by showing a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. sphinxsai.comderpharmachemica.com Correlation coefficients (r²) are typically expected to be close to 0.999. ijrps.com
Accuracy: Accuracy is determined by measuring the recovery of the analyte in a spiked sample. ijrps.com The results should be close to the true value.
Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is usually reported as the relative standard deviation (RSD). ijrps.comderpharmachemica.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. sphinxsai.comtandfonline.com
Robustness: This is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, flow rate) and observing the effect on the results. sphinxsai.comderpharmachemica.com
Advanced Research Applications and Future Directions for Erlotinib D6 Hydrochloride
Applications in Proteomics and Target Identification
The strategic incorporation of deuterium (B1214612) into Erlotinib (B232) enhances its utility in mass spectrometry-based proteomics, aiding in the precise identification of its molecular targets.
Chemical Proteomics Approaches with Deuterated Probes
Chemical proteomics is a powerful discipline used to identify the protein targets of small molecules. beilstein-journals.org Deuterated probes, such as Erlotinib-d6, are instrumental in these approaches. The known mass difference between the deuterated and non-deuterated (light) versions of a probe allows for the clear identification of labeled peptides in mass spectrometry analysis. nih.gov This isotopic labeling strategy helps to distinguish genuine binding events from the background noise inherent in complex biological samples. nih.gov
One common technique involves using probes equipped with a reactive group for covalent bond formation and a bioorthogonal handle, like an alkyne, for enrichment. beilstein-journals.org Erlotinib-d6 contains an alkyne group, making it suitable for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the attachment of reporter tags for visualization and purification. medchemexpress.comimmunomart.com These tagged proteins can then be isolated and identified, providing a comprehensive view of the drug's interactome.
Identification of Novel Binding Partners and Off-Targets
While Erlotinib is a known EGFR inhibitor, it may interact with other proteins, leading to off-target effects. nih.gov Identifying these unintended binding partners is crucial for understanding a drug's full biological activity and potential side effects. Chemical proteomics studies using probes like Erlotinib have revealed that it can act as a multikinase inhibitor, binding to several other kinases with affinities similar to or even greater than its affinity for EGFR. nih.gov
For instance, a quantitative proteomics study in pancreatic ductal adenocarcinoma (PDAC) cells showed that Erlotinib binds to eleven protein kinases with high affinity, whereas another EGFR inhibitor, gefitinib, only targeted three with high affinity. nih.gov This broader target profile of Erlotinib suggests that its therapeutic effects may not be solely dependent on EGFR inhibition. nih.gov The use of deuterated probes in such studies enhances the confidence in identifying these off-targets by providing a clear isotopic signature for the bound peptides.
Interrogating Isotopic Effects in Biological Systems
The replacement of hydrogen with deuterium can have subtle but significant effects on the physicochemical properties of a molecule, which in turn can influence its biological activity.
Deuterium Kinetic Isotope Effects on Enzyme Activity and Metabolism
The substitution of hydrogen with deuterium creates a stronger chemical bond due to the greater mass of deuterium. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. portico.orgwikipedia.org Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, are particularly sensitive to this effect. portico.orgnih.gov
By strategically placing deuterium atoms at sites on the drug molecule that are susceptible to metabolic breakdown (so-called "soft spots"), the rate of metabolism can be reduced. nih.gov This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. wikipedia.orgresearchgate.net However, deuteration can also lead to "metabolic switching," where the metabolic burden is shifted to other non-deuterated parts of the molecule. juniperpublishers.comnih.gov This can sometimes result in the formation of new or increased levels of different metabolites, which may have their own pharmacological or toxicological profiles. portico.org
Impact of Deuteration on Drug-Target Binding Dynamics
While the primary application of deuteration in drug development has focused on altering metabolism, the isotopic substitution can also influence drug-target interactions. Although often considered minor, the changes in bond length and vibrational energy due to deuteration can affect non-covalent interactions like hydrogen bonding, which are critical for drug-receptor binding. mdpi.com
Computational studies have shown that deuteration can either increase or decrease the binding affinity of a ligand for its receptor, depending on the specific interactions involved. mdpi.com For example, deuteration can alter the electrostatic properties of a molecule, potentially affecting how it fits into a binding pocket. mdpi.com While these effects on binding dynamics are generally subtle compared to the kinetic isotope effects on metabolism, they represent an active area of research for fine-tuning the pharmacological properties of drugs. mdpi.commusechem.com
Innovative Analytical Strategies for Complex Biological Matrices
Erlotinib-d6 hydrochloride is widely used as an internal standard in analytical methods for the quantification of Erlotinib in various biological samples, such as plasma and hair. caymanchem.comclearsynth.comnih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it closely mimics the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. nih.govresearchgate.net
Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of Erlotinib in human plasma, utilizing Erlotinib-d6 as the internal standard. researchgate.netresearchgate.net These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. The high purity of Erlotinib-d6 (often ≥99% deuterated forms) ensures accurate quantification. caymanchem.com The development of robust and sensitive analytical methods is crucial for supporting both preclinical research and clinical applications of Erlotinib. nih.govnih.gov
Micro-sampling and Miniaturized Analytical Techniques
The drive towards less invasive and more patient-centric sampling has led to the adoption of micro-sampling techniques, where this compound plays a key role. One such technique is Dried Blood Spot (DBS), which requires only a small volume of capillary blood (10-15 µL) obtained via a finger or heel prick. researchgate.net This method is significantly less invasive than conventional venous blood draws. In a study developing a Basel Phenotyping Cocktail, Erlotinib-d6 was utilized in a DBS-based method, highlighting the potential for this approach in therapeutic drug monitoring (TDM) where patients could potentially collect their own samples at home. researchgate.net
Furthermore, miniaturized analytical techniques such as Supported Liquid Extraction (SLE) coupled with Hydrophilic Interaction Liquid Chromatography-tandem Mass Spectrometry (HILIC-MS/MS) have been developed for the rapid and simple quantification of erlotinib in human plasma. aacrjournals.orgrjptonline.org In these methods, Erlotinib-d6 serves as the internal standard, ensuring high extraction recovery and accuracy. aacrjournals.orgrjptonline.org A novel method demonstrated that the SLE extract could be directly injected into the HILIC-MS/MS system, eliminating the need for solvent evaporation and reconstitution steps, thus simplifying and speeding up the analytical process. aacrjournals.orgrjptonline.org This approach achieved a validated linear curve range of 2 to 2,000 ng/mL from a 0.100-mL plasma sample. aacrjournals.orgrjptonline.org The use of Erlotinib-d6 in these advanced techniques underscores its importance in enabling high-throughput and efficient bioanalysis.
Integration of Omics Data with Isotope-Labeled Compound Analysis
The era of "omics" has opened new avenues for understanding complex biological systems. The integration of data from transcriptomics and metabolomics with the analysis of isotope-labeled compounds is a powerful approach for elucidating drug mechanisms and effects. In a study investigating the mechanism of a Traditional Chinese Medicine formula, Shuanghua Baihe tablet (SBT), for treating oral mucositis, Erlotinib-d6 was used as an internal standard in the metabolomics analysis of rat plasma. acs.org
This multi-omics approach, combining high-throughput sequencing with mass spectrometry-based metabolomics, allows for a holistic view of the biological changes induced by a therapeutic agent. acs.org The use of a stable isotope-labeled internal standard like Erlotinib-d6 is critical for ensuring the reliability and accuracy of the metabolomic data, which forms the foundation for predicting biological function targets. acs.org While this study used Erlotinib-d6 as a tool for broader metabolic profiling rather than studying its own effects, it exemplifies how deuterated standards are integral to advanced, systems-level pharmacological research.
Computational Chemistry and Molecular Modeling Studies
While experimental studies provide invaluable data, computational chemistry and molecular modeling offer a complementary, in-depth view of molecular interactions and behaviors. For this compound, these in silico approaches hold the potential to predict its metabolic fate and understand the subtle yet significant effects of deuterium substitution.
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
The metabolism of the parent drug, erlotinib, is well-documented and primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP1A1, CYP1A2, and CYP3A5. aacrjournals.orgscite.aipharmgkb.org Major metabolic pathways include O-demethylation of the two methoxyethoxy side chains and oxidation of the ethynyl (B1212043) group. pharmgkb.orgmdpi.com
Computational tools can be employed to predict the metabolic fate of drug candidates, a process known as "soft spot" analysis. nih.gov While direct in silico metabolic prediction studies specifically for Erlotinib-d6 are not widely published, the principles of kinetic isotope effects (KIE) can be applied. Deuteration at a site of metabolism can slow down the rate of enzymatic reaction at that position. nih.gov
Table of Predicted Metabolic Changes for Erlotinib-d6
| Metabolic Pathway of Erlotinib | Site of Deuteration in Erlotinib-d6 | Predicted Impact on Metabolism | Rationale |
|---|---|---|---|
| O-demethylation of methoxyethoxy chains | Terminal methyl groups | Decreased rate | Kinetic Isotope Effect (KIE) at the site of C-D bond cleavage by CYP enzymes. nih.gov |
| Oxidation of the ethynyl group | Not deuterated | Potentially increased rate | Metabolic switching, where a secondary pathway becomes more prominent when a primary one is inhibited. nih.gov |
Molecular Dynamics Simulations to Understand Deuterium Effects on Conformation and Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. benthamscience.com For the parent compound, erlotinib, MD simulations have been used to characterize its binding to the epidermal growth factor receptor (EGFR) kinase domain. nih.govmdpi.com These studies have provided insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. nih.govdovepress.com
While specific MD simulations for Erlotinib-d6 are not readily found in the literature, this technique is well-suited to investigate the subtle effects of deuteration on the compound's conformational dynamics and binding affinity. The substitution of hydrogen with deuterium results in a slightly smaller van der Waals radius and stronger C-D bonds, which can influence non-covalent interactions. mdpi.comirb.hr
Q & A
Q. What is the role of Erlotinib-d6 Hydrochloride in pharmacokinetic studies of EGFR inhibitors?
this compound, a deuterium-labeled analog of Erlotinib, serves as an internal standard for precise quantification of Erlotinib in biological matrices (e.g., plasma, brain tissue) using liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling minimizes interference with endogenous compounds, ensuring accurate measurements during drug metabolism and distribution studies. Methodological protocols include liquid-liquid extraction with ethyl acetate, pH-adjusted partitioning, and LC-MS analysis under optimized mobile-phase conditions (e.g., 0.1% formic acid in acetonitrile/water) .
Q. How can researchers validate the specificity of Erlotinib-d6 in analytical assays?
Specificity is validated by comparing chromatographic retention times and mass transitions (e.g., m/z 400.1 → 278.0 for Erlotinib-d6) against unlabeled Erlotinib (m/z 394.4 → 278.0) and other analytes. Cross-validation with matrix-matched calibration curves and spike-recovery experiments in control samples (e.g., drug-free plasma) ensures no co-elution or signal overlap. Instrument parameters, such as column type (Synergi™ Polar-RP) and electrospray ionization settings, must be rigorously standardized .
Q. What experimental controls are critical when using Erlotinib-d6 in cellular uptake studies?
Key controls include:
- Blank matrices : To confirm the absence of background interference.
- Stability samples : Assess degradation under storage or processing conditions (e.g., freeze-thaw cycles).
- Internal standard recovery : Evaluate extraction efficiency by spiking Erlotinib-d6 into homogenized tissue or plasma.
- Calibration standards : Ensure linearity across expected concentration ranges (e.g., 1–1000 ng/mL) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in EGFR inhibition efficacy data involving Erlotinib-d6?
Contradictions may arise from variable EGFR mutation profiles (e.g., exon 19 deletions vs. L858R mutations). Experimental design should:
- Stratify cell lines or patient-derived xenografts by EGFR mutation status, as somatic mutations correlate with differential drug sensitivity .
- Incorporate orthogonal assays (e.g., Western blotting for phosphorylated EGFR, proliferation assays) to confirm target engagement.
- Use clinical response data (e.g., progression-free survival from phase III trials) as a translational benchmark .
Q. What methodological adjustments optimize Erlotinib-d6 recovery in brain tissue homogenates?
Brain tissue homogenization in ice-cold 5% bovine serum albumin (BSA) improves drug stability and reduces matrix effects. Adjusting the extraction pH to 11 enhances partitioning of Erlotinib-d6 into the organic phase (ethyl acetate). Centrifugation at 14,000 rpm and rapid freezing of the aqueous phase (−80°C, 20 minutes) minimize analyte loss. Validation should include spike-and-recovery experiments in brain homogenates to account for lipid-rich matrix interference .
Q. How can researchers integrate pharmacokinetic (PK) and pharmacodynamic (PD) data from Erlotinib-d6 studies to predict clinical outcomes?
PK/PD integration requires:
- Compartmental modeling : Link plasma/tissue concentration-time profiles (PK) to EGFR inhibition metrics (PD), such as tumor volume reduction or biomarker suppression.
- Population pharmacokinetics : Account for inter-individual variability using nonlinear mixed-effects models (e.g., MONOLIX).
- Clinical correlation : Compare preclinical PK/PD parameters with phase III trial outcomes (e.g., median overall survival of 6.7 months in Erlotinib-treated NSCLC patients) .
Q. What strategies mitigate the risk of false-positive results in Erlotinib-d6-based assays?
- Matrix-matched calibration : Use biological matrices (e.g., plasma, tissue homogenates) identical to test samples.
- Selective ion monitoring : Employ high-resolution MS to distinguish Erlotinib-d6 from isobaric contaminants.
- Replicate analysis : Perform triplicate measurements and apply statistical thresholds (e.g., %CV <15%) .
Q. How should tumor response evaluation criteria be applied in Erlotinib-d6 efficacy studies?
Follow RECIST guidelines (Response Evaluation Criteria in Solid Tumors):
- Classify target lesions (measurable) and non-target lesions (qualitative assessment).
- Define response categories (complete/partial response, stable/progressive disease) based on tumor size changes.
- Correlate imaging data with molecular biomarkers (e.g., EGFR mutation status) to validate mechanism-specific efficacy .
Q. What are the implications of Erlotinib-d6’s GHS classification (H351, H361) for laboratory handling?
Researchers must:
Q. How can Erlotinib-d6 studies address heterogeneity in drug penetration across blood-brain barrier (BBB) models?
- In vitro BBB models : Use primary endothelial cells or iPSC-derived barriers with tight junction markers (e.g., claudin-5).
- In vivo validation : Quantify Erlotinib-d6 in brain homogenates via LC-MS and normalize to plasma concentrations.
- Comparative analysis : Benchmark against known BBB-penetrant EGFR inhibitors (e.g., osimertinib) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
